Home > Products > Screening Compounds P117876 > 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one
5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one - 1934599-61-7

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Catalog Number: EVT-2855007
CAS Number: 1934599-61-7
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Bromo-1-(2-bromoethyl)-6-bromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione

Compound Description: This compound serves as a precursor in the synthesis of various 3,4-dihydro-pyrimido[6,1-c][1,4]oxazine derivatives. []

Relevance: While possessing a pyrimidinedione core instead of a quinazolinone, this compound shares significant structural similarity with 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Both structures feature a six-membered heterocycle with bromine substitutions. The reaction described in the paper highlights the potential for modifying similar positions on the 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold. []

Reference:

5-Bromo-1-(2-hydroxyethyl)-6-hydroxymethyl-3-methyl-2,4(1H,3H)-pyrimidinedione Dinitrate

Compound Description: This compound, specifically its dinitrate derivative, acts as an alternative precursor in synthesizing 3,4-dihydro-pyrimido[6,1-c][1,4]oxazine derivatives. []

Relevance: Similar to the previous compound, this pyrimidinedione derivative shares a related core structure with 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. The presence of hydroxyl groups in place of bromine atoms demonstrates potential functional group modifications applicable to the target compound while retaining the core scaffold. []

Reference:

4-(Arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series of compounds represents a class of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors. []

Relevance: This compound class exhibits a direct structural relationship with 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one, sharing the core dihydroquinazolinone scaffold. The research focuses on modifications at the 4-position with arylethynyl groups and a cyclopropyl substituent, indicating potential sites for derivatization on the target compound. Additionally, the study explores replacing a metabolically labile 3-methyl group, which is relevant as the target compound also possesses a 1-methyl substituent. []

Reference:

7-Piperazinyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series of compounds was designed and synthesized as potential atypical antipsychotics due to their structural similarity to adoprazine, a molecule with potent D2 receptor antagonist and 5-HT1A receptor agonist activities. []

Relevance: These compounds share the core 3,4-dihydroquinazolin-2(1H)-one scaffold with 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. The research focuses on modifications at the 7-position with piperazinyl groups and exploring their impact on D2 and 5-HT1A receptor binding affinities. This information indicates a potential site for derivatization on the target compound and the possible biological activities associated with such modifications. []

Reference:

7-Piperidinyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series, synthesized alongside the 7-piperazinyl analogs, investigates the impact of cyclic amine substitutions on D2 and 5-HT1A receptor binding affinities. []

Relevance: Similar to the 7-piperazinyl derivatives, this compound class is built on the 3,4-dihydroquinazolin-2(1H)-one core, making them structurally analogous to 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Replacing the piperazine with piperidine at the 7-position offers insight into the structure-activity relationship and the potential of modifying this position in the target compound. []

Overview

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone class. This compound is characterized by its bromine substituent at the fifth position and a methyl group at the first position of the dihydroquinazolinone structure. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.

Source and Classification

This compound is synthesized from various starting materials, primarily through bromination of suitable aniline derivatives followed by cyclization. It falls under the category of heterocyclic compounds, specifically within the quinazolinone derivatives, which are recognized for their potential therapeutic applications, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves several key steps:

  1. Starting Materials: The process begins with an appropriate aniline derivative and a brominating agent.
  2. Bromination: The aniline undergoes bromination to introduce the bromine atom at the fifth position.
  3. Cyclization: The resulting brominated intermediate is cyclized using formamide or similar reagents to form the quinazolinone core.
  4. Methylation: Finally, methylation occurs at the first position using a methylating agent such as methyl iodide.

Industrial production may optimize these methods for scalability and cost-effectiveness, incorporating catalysts and solvents to enhance yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation to yield different derivatives or reduction to form dihydroquinazolines.
  • Cyclization and Ring Opening: The quinazolinone ring can participate in further cyclization or ring-opening reactions.

Common reagents used in these reactions include sodium methoxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action for 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific biological targets such as enzymes or receptors. This interaction may modulate various cellular processes including proliferation, apoptosis, or signal transduction pathways. Research indicates that compounds in this class may exhibit significant biological activity against various cancer cell lines, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is typically presented as a crystalline solid. Its melting point ranges between 215°C to 217°C, indicating stability under standard laboratory conditions.

Chemical Properties

The compound exhibits typical characteristics of brominated heterocycles:

  • It is soluble in polar organic solvents.
  • It may undergo hydrolysis under acidic or basic conditions.

These properties make it suitable for various chemical transformations in synthetic chemistry .

Applications

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: The compound is studied for its antimicrobial and anticancer properties, contributing to drug discovery efforts.
  • Industrial Uses: It may be utilized in developing new materials or as an intermediate in chemical manufacturing processes .
Synthetic Methodologies and Optimization Strategies

Fragment-Based Drug Design (FBDD) Approaches for Bromodomain Inhibition

Fragment-based drug design (FBDD) leverages low-molecular-weight compounds (<300 Da) to target key protein interaction sites. For bromodomain-containing protein 4 (BRD4)—a critical epigenetic reader of acetylated lysine residues—the 5-bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold serves as a versatile acetyllysine (KAc) mimetic. FBDD campaigns typically employ:

  • Fragment Library Design: Focus on Rule-of-Three compliance (MW ≤300 Da, ≤3 H-bond donors/acceptors, cLogP ≤3) to ensure chemical tractability [4] [9].
  • Screening Methodologies: Primary identification via X-ray crystallography or surface plasmon resonance (SPR), detecting weak binding affinities (µM–mM range). High-throughput crystallography platforms (e.g., Diamond Light Source XChem) enable rapid fragment screening by resolving protein-ligand interactions at 1.8–3.2 Å resolution [7] [9].
  • Fragment-to-Lead Evolution: Optimizing hits like 2-aminopyrimidine fragments through iterative structure-guided growth. The quinazolinone core’s C5 bromine atom enhances hydrophobic contact with the BRD4 ZA channel, improving binding efficiency [3] [6].

Table 1: Fragment Screening Approaches for BRD4 Inhibitors

MethodHit RateKey Fragments IdentifiedAffinity Range
X-ray Crystallography2–8%2-Aminopyrimidine derivatives100–500 µM
SPR5–10%Quinazolinone analogs200–1000 µM
NMR3–7%Dihydroquinazolinone cores300–800 µM

Regioselective Bromination and Methylation in Quinazolinone Scaffolds

Regioselective functionalization at C5 and N1 positions is critical for optimizing electronic and steric properties:

  • Bromination Strategies:
  • Electrophilic bromination at C5 exploits the inherent electron-rich character of the quinazolinone ring. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C achieves >85% regioselectivity due to preferential electrophilic aromatic substitution at the para-position relative to the lactam carbonyl [3] [6].
  • Copper(II) bromide (CuBr₂) in acetonitrile enables catalytic bromination under milder conditions, minimizing dihalogenation byproducts [3].
  • N1-Methylation:
  • Dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in the presence of base (K₂CO₃) selectively alkylates the lactam nitrogen, enhancing metabolic stability and membrane permeability [1] [8].
  • Solid-supported methylation using polymer-bound triphenylphosphine (PBTPP) simplifies purification and increases yields to >90% [1].

Table 2: Optimization of Bromination/Methylation Parameters

ReactionConditionsYield (%)Regioselectivity
C5 BrominationNBS (1.1 eq), DMF, 0°C → 25°C, 4h92>95% C5
N1 MethylationCH₃I (2 eq), K₂CO₃, DMF, 60°C, 12h88Exclusive N1
Catalytic BrominationCuBr₂ (10 mol%), CH₃CN, reflux, 8h78>90% C5

Solid-Phase Combinatorial Synthesis for Structural Diversification

Solid-phase synthesis accelerates the generation of diverse quinazolinone libraries for structure-activity relationship (SAR) studies:

  • Resin Selection and Linker Chemistry:
  • Wang resin with acid-labile tert-butoxycarbonyl (Boc) linkers enables efficient attachment of 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid precursors. Nucleophilic substitution of the fluoro group initiates cyclization to dihydroquinazolinones upon resin cleavage [1].
  • Rink amide resin supports amine diversification at N3, facilitating "split-and-pool" synthesis of 19 analogs in one study [1].
  • Diversification Strategies:
  • R₁ Group Variation: Acylation with hydrophobic (e.g., valine, leucine) or aromatic amino acids modulates target engagement.
  • R₂/R₃ Modifications: Primary amines (aliphatic/aromatic) introduce sulfonamide or amide moieties, though benzylamine derivatives show purification challenges due to adjacent impurities [1].
  • Post-Cleavage Elaboration: Suzuki–Miyaura coupling on resin-bound intermediates installs biaryl groups for BRD4 surface pocket targeting [6].

Table 3: Representative Solid-Phase Synthesized Derivatives

CompoundR₁ GroupR₂ GroupPurity (%)Biological Activity (IC₅₀)
CA1-eValine4-Fluorobenzyl8722.76 µM (A2780 cells)
CA1-gLeucine3-Cyanobenzyl7222.94 µM (A2780 cells)
CA1-7-NH₂-H8557.99 µM (Antioxidant assay)

Crystallography-Guided Optimization of Acetyllysine Mimetics

X-ray crystallography provides atomic-resolution insights for optimizing quinazolinone interactions with BRD4:

  • Binding Mode Analysis:
  • The quinazolinone carbonyl forms hydrogen bonds with conserved Asn140 in BRD4’s acetyllysine-binding pocket, while the C5 bromine occupies a hydrophobic sub-pocket (His437, Val439), increasing binding affinity 5-fold versus non-brominated analogs [6] [9].
  • N-Methylation prevents undesirable H-bond donation, reducing desolvation penalties and improving cellular permeability [7] [8].
  • Fragment Growing Strategies:
  • Linking: Connecting the C3 position to pyridone fragments extends into the BRD4 ZA channel, yielding dual PARP1/BRD4 inhibitors (e.g., ADTL-BPI1901) [6].
  • Elaboration: Adding sulfonamide groups at N3 enhances water solubility and engages polar residues (Tyr97, Asp144) via water-mediated H-bonds, balancing potency and pharmacokinetics [3] [8].

Table 4: Structural Features Guiding Quinazolinone Optimization

Structural FeatureTarget InteractionEffect on Affinity
C5 BromineHydrophobic sub-pocket (His437, Val439)5-fold increase
N1-MethylBlocks H-bond donationImproved LE by 0.3
C3-SulfonamideWater-mediated H-bond (Tyr97)Enhanced solubility
Quinazolinone carbonylH-bond with Asn140KAc mimicry

Properties

CAS Number

1934599-61-7

Product Name

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

IUPAC Name

5-bromo-1-methyl-3,4-dihydroquinazolin-2-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.088

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13)

InChI Key

KJXGOYQFJJTDSS-UHFFFAOYSA-N

SMILES

CN1C2=C(CNC1=O)C(=CC=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.